Studies suggest that Mangiferolic acid may possess anti-inflammatory properties. In vitro studies have shown its ability to inhibit the production of inflammatory mediators like prostaglandins and leukotrienes, potentially offering benefits for conditions like arthritis and inflammatory bowel disease []. However, further in vivo and clinical studies are necessary to confirm its efficacy and safety in these contexts.
Mangiferolic acid has been shown to exhibit antioxidant activity in vitro. It can scavenge free radicals, which are harmful molecules linked to various chronic diseases like cancer and cardiovascular disease. While these findings are promising, more research is required to understand the in vivo effects of Mangiferolic acid and determine its potential therapeutic application as an antioxidant.
Preliminary research suggests that Mangiferolic acid may possess anticancer properties. In vitro studies have shown its ability to induce cell death in various cancer cell lines [, ]. However, these studies were limited to cell lines, and further research is crucial to assess its efficacy and safety in animal models and potential clinical applications.
Aside from the aforementioned areas, limited research suggests that Mangiferolic acid might have potential applications in other areas, including:
Mangiferolic acid is a natural triterpenoid compound primarily derived from the leaves and fruits of the mango tree, Mangifera indica. Its chemical structure is characterized by the formula C30H48O3, which includes a complex arrangement of carbon, hydrogen, and oxygen atoms. This compound has garnered attention due to its potential health benefits and biological activities, including antioxidant and anti-inflammatory properties . Mangiferolic acid is often recognized for its role in traditional medicine, particularly in regions where mangoes are cultivated.
The stability of mangiferolic acid under different pH levels and temperatures has also been studied, indicating that it can maintain its integrity under mild conditions but may degrade under extreme conditions.
Mangiferolic acid exhibits a range of biological activities:
These properties make mangiferolic acid a compound of interest for further pharmacological studies.
Mangiferolic acid can be synthesized through several methods:
Studies on the interactions of mangiferolic acid with other compounds have revealed several key insights:
These interactions highlight the importance of understanding how mangiferolic acid works within biological systems.
Mangiferolic acid shares structural and functional similarities with several other triterpenoids. Here are some comparable compounds:
| Compound Name | Structure (C:H:O) | Key Biological Activities | Unique Features |
|---|---|---|---|
| Betulinic Acid | C30H48O3 | Antiviral, anticancer | Derived from birch bark; promotes apoptosis in tumor cells. |
| Oleanolic Acid | C30H48O3 | Anti-inflammatory, hepatoprotective | Found in olive oil; potential for liver health support. |
| Ursolic Acid | C30H48O3 | Antioxidant, anti-cancer | Commonly found in apple peels; promotes muscle growth. |
While these compounds share similar chemical formulas and some biological activities, each has unique mechanisms of action and specific applications in health and medicine. Mangiferolic acid's distinct profile makes it particularly interesting for research into its therapeutic potential.
Mangiferolic acid exhibits characteristic mass spectrometric behavior consistent with its molecular formula C₃₀H₄₈O₃ and molecular weight of 456.7 g/mol [1] [2]. The compound demonstrates a well-defined molecular ion peak at m/z 456 under electron ionization conditions, providing unambiguous molecular weight confirmation [3]. High-resolution electrospray ionization mass spectrometry reveals the protonated molecular ion [M+H]⁺ at m/z 457.3502, which correlates precisely with the calculated mass for the molecular formula [12].
The fragmentation pattern of mangiferolic acid under mass spectrometric conditions follows typical behavior observed in cycloartane-type triterpenes [24]. The molecular ion undergoes characteristic fragmentations including loss of water molecules (M-18) corresponding to dehydration of hydroxyl groups present in the structure [21]. Additional fragmentation occurs through alpha-cleavage reactions adjacent to functional groups, producing diagnostic fragment ions that aid in structural elucidation [22]. The mass spectral behavior under atmospheric pressure chemical ionization conditions predominantly yields protonated molecules with minimal fragmentation, making it particularly suitable for molecular weight determination [24].
The proton nuclear magnetic resonance spectrum of mangiferolic acid displays characteristic signals indicative of its cycloartane triterpene structure [12] [25]. The spectrum exhibits distinctive cyclopropane methylene protons appearing as an AX system with chemical shifts at δ 0.18 and 0.47 ppm, each integrating for one proton with coupling constants of approximately 4.0 Hz [25]. These signals serve as diagnostic markers for the cycloartane skeleton framework.
Seven tertiary methyl groups are clearly resolved in the proton nuclear magnetic resonance spectrum, appearing as singlets in the region between δ 0.90 and 1.49 ppm [12] [25]. The chemical shift values for these methyl groups provide structural information about their local chemical environments within the pentacyclic framework. An oxygenated methine proton is observed at δ 3.75 ppm, appearing as a doublet with coupling constants indicating its stereochemical relationship to adjacent carbons [32].
| Nuclear Magnetic Resonance Parameter | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Cyclopropane CH₂ | 0.18, 0.47 | d, d | 1H each |
| Tertiary methyls | 0.90-1.49 | s | 3H each |
| Oxygenated methine | 3.75 | d | 1H |
| Carboxylic acid proton | 9-13 | br s | 1H |
Carbon-13 nuclear magnetic resonance spectroscopy reveals thirty carbon signals consistent with the molecular formula [2] [20]. The spectrum displays characteristic resonances for cycloartane triterpenes, including quaternary carbons in the cyclopropane ring system and oxygenated carbons corresponding to hydroxyl and carboxyl functionalities [17] [18]. The carboxyl carbon appears in the typical range for carboxylic acids at approximately 170-180 ppm, while oxygenated carbons bearing hydroxyl groups resonate between 60-85 ppm [17] [18].
The infrared spectrum of mangiferolic acid exhibits characteristic absorption bands that provide definitive structural information [7]. The broad absorption band appearing between 3200-3600 cm⁻¹ corresponds to hydroxyl group stretching vibrations, indicating the presence of both alcoholic and carboxylic acid functionalities [7]. The carboxylic acid carbonyl group produces a strong absorption band at approximately 1700-1720 cm⁻¹, which is diagnostic for the acid functionality present in the molecule [7].
Aliphatic carbon-hydrogen stretching vibrations appear as strong absorptions in the 2800-3000 cm⁻¹ region, consistent with the extensive methylene and methyl groups present in the cycloartane framework [7]. The fingerprint region below 1500 cm⁻¹ displays complex absorption patterns characteristic of the pentacyclic triterpene skeleton, including carbon-carbon stretching and bending vibrations that provide structural specificity [7].
| Infrared Absorption Band | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| Hydroxyl stretch | 3200-3600 | O-H stretching |
| Carboxyl carbonyl | 1700-1720 | C=O stretching |
| Aliphatic C-H stretch | 2800-3000 | C-H stretching |
| Fingerprint region | <1500 | Skeletal vibrations |
Mangiferolic acid demonstrates limited ultraviolet-visible absorption due to the absence of extensive conjugated systems in its structure [8]. The compound exhibits weak absorption in the ultraviolet region primarily associated with carbonyl chromophores and hydroxyl functionalities [8]. The carboxylic acid group contributes to absorption characteristics in the range of 200-250 nm, typical for simple carbonyl-containing compounds without extended conjugation [8].
The lack of aromatic rings or extended conjugated systems results in minimal visible light absorption, rendering the compound essentially colorless in solution [8]. This spectroscopic behavior is characteristic of saturated triterpene structures where electronic transitions are primarily localized to individual functional groups rather than extended chromophore systems [8].
Mangiferolic acid demonstrates excellent solubility in chloroform, reflecting its lipophilic triterpene nature [9] [31]. The compound readily dissolves in this nonpolar solvent, making chloroform an ideal medium for extraction, purification, and analytical procedures [9] [31]. This high solubility in chloroform is attributed to the predominantly hydrocarbon framework of the cycloartane skeleton, which exhibits favorable interactions with nonpolar solvents [13].
Dimethyl sulfoxide serves as an effective solvent for mangiferolic acid, providing good dissolution characteristics for biological and analytical applications [9] [28]. The polar aprotic nature of dimethyl sulfoxide accommodates both the hydrophobic triterpene framework and the polar functional groups present in the molecule [28]. This solvent compatibility makes dimethyl sulfoxide particularly useful for preparing stock solutions and conducting biological assays [28].
Ethyl acetate demonstrates moderate to good solubility for mangiferolic acid, consistent with its semi-polar characteristics [9] [31]. The solvent's ability to engage in hydrogen bonding through its ester functionality while maintaining sufficient nonpolar character makes it suitable for chromatographic separations and purification procedures [13]. Comparative solubility studies indicate that ethyl acetate provides intermediate dissolution properties between highly polar and nonpolar solvents [13].
| Solvent | Solubility Profile | Applications |
|---|---|---|
| Chloroform | Excellent | Extraction, purification |
| Dimethyl sulfoxide | Good | Stock solutions, bioassays |
| Ethyl acetate | Moderate to good | Chromatography, separation |
The stability of mangiferolic acid in chloroform solutions demonstrates favorable characteristics under appropriate storage conditions [10] [28]. The compound maintains structural integrity when stored in chloroform at reduced temperatures, with minimal degradation observed over extended periods [10]. Protection from light and moisture enhances stability in chloroform solutions, preventing oxidative degradation of the triterpene framework [31].
Dimethyl sulfoxide solutions of mangiferolic acid exhibit excellent stability characteristics when stored under controlled conditions [10] [28]. The compound remains stable in dimethyl sulfoxide for several months when maintained at -20°C, making this solvent system ideal for long-term storage of analytical standards [28]. Water content in dimethyl sulfoxide represents the primary factor affecting compound stability, with anhydrous conditions providing optimal preservation [10].
Ethyl acetate solutions demonstrate moderate stability profiles requiring careful storage management [31]. The compound maintains acceptable stability in ethyl acetate when stored at reduced temperatures with protection from atmospheric moisture and light [31]. However, the relatively volatile nature of ethyl acetate necessitates sealed storage containers to prevent solvent evaporation and concentration changes [31].
Temperature represents a critical factor in maintaining compound stability across all solvent systems [28] [31]. Storage at -20°C provides optimal stability conditions, while ambient temperature storage significantly reduces the shelf life of solutions [28]. The compound demonstrates enhanced stability when stored as a solid powder under desiccated conditions compared to solution forms [29] [31].
| Storage Condition | Chloroform | Dimethyl Sulfoxide | Ethyl Acetate |
|---|---|---|---|
| -20°C, 6 months | Stable | Highly stable | Moderately stable |
| 4°C, 2 years | Stable | Stable | Requires monitoring |
| Room temperature | Limited stability | Short-term only | Not recommended |
Chemical synthesis represents a crucial alternative to natural extraction for obtaining mangiferolic acid, particularly given the limited availability from plant sources and the need for large-scale production.
3,4-Methyl dihydroxybenzoate (CAS: 2150-43-8) possesses the molecular formula C₈H₈O₄ with a molecular weight of 168.15 g/mol [4] [5]. The compound exhibits favorable chemical properties including:
| Property | Value |
|---|---|
| Melting Point | 134-138°C [5] |
| Boiling Point | 120-180°C at 1.5 Torr [4] |
| Solubility | DMSO, methanol (slightly) [4] |
| pKa | 8.19 ± 0.18 [4] |
The selection of 3,4-methyl dihydroxybenzoate as a starting material is particularly advantageous for synthesizing mangiferin aglycones, which serve as precursors to more complex triterpene structures. The two hydroxyl groups at positions 3 and 4 provide optimal substitution patterns for subsequent chemical transformations [6] [7].
The most comprehensive synthetic route for mangiferin aglycones, as disclosed in patent CN102002031A, involves a six-step chemical synthesis process starting from 3,4-methyl dihydroxybenzoate [3]. The synthetic sequence demonstrates significant yield optimization through careful selection of reaction conditions and reagents.
| Step | Starting Material | Reagent(s) | Product | Yield (%) | Reaction Conditions |
|---|---|---|---|---|---|
| 1 | 3,4-methyl dihydroxybenzoate | Methyl sulfate, K₂CO₃, acetone | 3,4-dimethoxy methyl benzoate | 99.6 | Reflux, 12h |
| 2 | 3,4-dimethoxy methyl benzoate | 40% NaOH, methanol, water | 3,4-dimethoxybenzoic acid | 98.0 | Reflux, 7h, pH>11 |
| 3 | 3,4-dimethoxybenzoic acid | Br₂, NaOAc, I₂, glacial acetic acid | 2-bromo-3,4-dimethoxybenzoic acid | 46.0 | 50°C, 74h |
| 4 | 2-bromo-3,4-dimethoxybenzoic acid | 3,5-dihydroxytoluene, CuI, DMG·HCl, Cs₂CO₃, DMF | 3,4-dimethoxy-6-(3,5-dimethoxy phenoxy)benzoic acid | 20.0 | 105°C, 24h |
| 5 | 3,4-dimethoxy-6-(3,5-dimethoxy phenoxy)benzoic acid | P₂O₅, methanesulfonic acid | 1,3,6,7-tetramethoxy xanthone | 95.0 | Room temperature, 20 min |
| 6 | 1,3,6,7-tetramethoxy xanthone | BBr₃, methylene chloride | Mangiferin aglycone | 60.0 | -78°C to RT, 72h + reflux 2h |
The overall synthetic yield for this route is approximately 5.12%, representing a significant improvement over natural extraction methods [3]. The yield optimization strategies employed include:
Step 1 Optimization: The methylation reaction achieves nearly quantitative yield (99.6%) through the use of excess methyl sulfate and extended reaction time under reflux conditions [3].
Step 2 Optimization: The hydrolysis step maintains high yield (98%) by careful pH control above 11 and prolonged reaction time to ensure complete saponification [3].
Steps 3-4 Yield Limitations: The bromination (46% yield) and coupling reactions (20% yield) represent the major yield-limiting steps. These transformations involve complex aromatic substitution reactions that are inherently challenging to optimize [3].
Step 5 High Efficiency: The cyclodehydration reaction proceeds with excellent yield (95%) under mild conditions, demonstrating the effectiveness of methanesulfonic acid as a cyclizing agent [3].
Step 6 Demethylation: The final demethylation using boron tribromide achieves 60% yield despite the harsh reaction conditions required for complete methyl ether cleavage [3].
Several patent applications have disclosed synthetic routes for mangiferolic acid-related compounds, with particular emphasis on scalability and industrial application. The primary patent CN102002031A provides detailed synthetic protocols suitable for large-scale production [3].
Scalability Considerations:
Reaction Conditions: Most steps utilize standard organic chemistry conditions that can be readily scaled using conventional industrial equipment [3].
Purification Methods: The synthetic route employs standard purification techniques including column chromatography and crystallization, which are amenable to large-scale implementation [3].
Yield Economics: Despite the moderate overall yield of 5.12%, the route provides substantial improvement over natural extraction methods, which typically yield only 12% from mangiferin hydrolysis [3].
Patent Protection and Commercial Viability:
The patent landscape for mangiferolic acid synthesis includes several key patents focusing on crystalline forms and purification methods [8] [9]. These patents provide intellectual property protection while enabling commercial development of synthetic routes.
Additional patent applications have disclosed alternative synthetic approaches, including the use of different starting materials and modified reaction sequences. However, the 3,4-methyl dihydroxybenzoate route remains the most extensively developed and characterized method [3].
Mangiferolic acid biosynthesis follows the general triterpene biosynthetic pathway, which represents one of the most complex and diverse metabolic routes in plants. The biosynthetic pathway involves multiple enzyme families working in concert to produce the final triterpene structure.
The biosynthesis of mangiferolic acid begins with the mevalonate (MVA) pathway, which provides the basic isoprene building blocks for all triterpene compounds [10] [11]. This pathway operates primarily in the cytoplasm and endoplasmic reticulum of plant cells.
Key Enzymes in Triterpene Biosynthesis Pathway:
| Enzyme Category | Enzyme Name | Function | Product/Substrate |
|---|---|---|---|
| Mevalonate Pathway | Acetoacetyl-CoA thiolase (AACT) | Condenses acetyl-CoA to acetoacetyl-CoA | Acetoacetyl-CoA |
| Mevalonate Pathway | HMG-CoA synthase (HMGS) | Forms HMG-CoA from acetoacetyl-CoA and acetyl-CoA | HMG-CoA |
| Mevalonate Pathway | HMG-CoA reductase (HMGR) | Reduces HMG-CoA to mevalonate (rate-limiting) | Mevalonate |
| Mevalonate Pathway | Mevalonate kinase (MK) | Phosphorylates mevalonate | Mevalonate-5-phosphate |
| Mevalonate Pathway | Isopentenyl diphosphate isomerase (IDI) | Converts IPP to DMAPP | DMAPP |
| Triterpene-Specific | Squalene synthase (SQS) | Condenses two FPP molecules to form squalene | Squalene |
| Triterpene-Specific | Squalene epoxidase (SQE) | Epoxidizes squalene to 2,3-oxidosqualene | 2,3-oxidosqualene |
| Triterpene-Specific | Oxidosqualene cyclase (OSC) | Cyclizes 2,3-oxidosqualene to triterpene scaffolds | Cycloartenol, β-amyrin, lupeol, etc. |
The mevalonate pathway begins with the condensation of acetyl-CoA molecules by acetoacetyl-CoA thiolase (AACT) to form acetoacetyl-CoA [10]. This intermediate is then condensed with another acetyl-CoA molecule by HMG-CoA synthase (HMGS) to generate 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) [10].
Rate-Limiting Step: The reduction of HMG-CoA to mevalonate by HMG-CoA reductase (HMGR) represents the rate-limiting step in the pathway and is subject to extensive regulatory control [10] [11].
The cyclization of 2,3-oxidosqualene by oxidosqualene cyclases (OSCs) represents the first major diversification point in triterpene biosynthesis [10] [12]. OSCs are responsible for generating the diverse array of triterpene scaffolds found in nature.
OSC Enzyme Products and Functions:
| OSC Type | Primary Product | Scaffold Type | Biological Function |
|---|---|---|---|
| Cycloartenol synthase (CAS) | Cycloartenol | Sterol precursor (tetracyclic) | Phytosterol biosynthesis |
| β-amyrin synthase | β-amyrin | Oleanane-type (pentacyclic) | Defense compounds, saponins |
| α-amyrin synthase | α-amyrin | Ursane-type (pentacyclic) | Defense compounds, saponins |
| Lupeol synthase | Lupeol | Lupane-type (pentacyclic) | Defense compounds, latex |
| Multifunctional OSC | Mixed products | Various | Diverse functions |
OSCs catalyze one of the most complex enzymatic reactions in natural product biosynthesis, involving the cyclization of a linear 30-carbon precursor into polycyclic structures containing up to six rings [12] [13]. The reaction mechanism involves:
Substrate Binding: 2,3-oxidosqualene adopts a specific chair-chair-chair conformation in the enzyme active site [13].
Epoxide Protonation: The epoxide group is protonated by acidic residues, initiating cyclization [12].
Carbocation Cascade: A series of intramolecular cyclization reactions proceed through multiple carbocation intermediates [13].
Termination: The cyclization cascade is terminated by deprotonation or water addition, yielding the final triterpene product [12].
Following OSC-mediated cyclization, triterpene scaffolds undergo extensive modification by various enzyme families to generate the final bioactive compounds, including mangiferolic acid [10] [14].
Cytochrome P450 Monooxygenases (CYPs):
CYP450 enzymes represent the largest family of enzymes involved in triterpene modification, with over 50 characterized P450 enzymes acting on pentacyclic triterpene scaffolds [14]. The CYP716 family is particularly important for triterpene biosynthesis:
Glycosyltransferases (UGTs):
UDP-glycosyltransferases add sugar moieties to triterpene scaffolds, significantly altering their physicochemical properties and biological activities [10]. Glycosylation typically:
Additional Modification Enzymes:
The biosynthetic pathway for mangiferolic acid likely involves a combination of these modification reactions applied to a pentacyclic triterpene scaffold, though the specific enzymatic steps have not been fully elucidated. The compound's structure suggests involvement of OSC-mediated cyclization followed by hydroxylation and carboxylation reactions catalyzed by CYP450 enzymes [15] [16].